1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one
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Overview
Description
1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound that belongs to the class of brominated indanones This compound is characterized by the presence of a bromine atom attached to the indanone ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring The ethanone group is attached to the second carbon of the indanone ring
Preparation Methods
The synthesis of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene-2-one, followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The compound can undergo addition reactions with various reagents, such as Grignard reagents, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its brominated structure makes it a versatile intermediate for various chemical transformations.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved in these interactions are determined by the structure and functional groups of the compound.
Comparison with Similar Compounds
1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-chloro-2,3-dihydro-1H-inden-2-yl)ethan-1-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.
1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one: The presence of a fluorine atom can influence the compound’s stability and interactions with biological targets.
1-(5-iodo-2,3-dihydro-1H-inden-2-yl)ethan-1-one: The iodine atom can enhance the compound’s reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific brominated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
CAS No. |
1784145-61-4 |
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Molecular Formula |
C11H11BrO |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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